molecular formula C30H33NO6 B12005962 4-(4-Butoxybenzoyl)-5-(4-butoxyphenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 617695-79-1

4-(4-Butoxybenzoyl)-5-(4-butoxyphenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12005962
CAS No.: 617695-79-1
M. Wt: 503.6 g/mol
InChI Key: LNIXPAOXOHOLKR-SGEDCAFJSA-N
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Description

4-(4-Butoxybenzoyl)-5-(4-butoxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with butoxybenzoyl and butoxyphenyl groups, as well as a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxybenzoyl)-5-(4-butoxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the pyrrole ring can be formed through a Paal-Knorr synthesis.

    Substitution Reactions: Introduction of the butoxybenzoyl and butoxyphenyl groups can be achieved through Friedel-Crafts acylation reactions.

    Addition of the Furan-2-ylmethyl Group: This step might involve a nucleophilic substitution reaction where the furan-2-ylmethyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features might interact with biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-Butoxybenzoyl)-5-(4-butoxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Butoxybenzoyl)-5-(4-butoxyphenyl)-1H-pyrrole-2(5H)-one: Lacks the furan-2-ylmethyl group.

    4-(4-Butoxybenzoyl)-5-(4-methoxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Contains a methoxy group instead of a butoxy group.

Uniqueness

The presence of both butoxybenzoyl and butoxyphenyl groups, along with the furan-2-ylmethyl group, makes 4-(4-Butoxybenzoyl)-5-(4-butoxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one unique. These structural features could confer distinct chemical and biological properties, differentiating it from similar compounds.

Properties

CAS No.

617695-79-1

Molecular Formula

C30H33NO6

Molecular Weight

503.6 g/mol

IUPAC Name

(4Z)-5-(4-butoxyphenyl)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H33NO6/c1-3-5-17-35-23-13-9-21(10-14-23)27-26(29(33)30(34)31(27)20-25-8-7-19-37-25)28(32)22-11-15-24(16-12-22)36-18-6-4-2/h7-16,19,27,32H,3-6,17-18,20H2,1-2H3/b28-26-

InChI Key

LNIXPAOXOHOLKR-SGEDCAFJSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCCCC)/O)/C(=O)C(=O)N2CC4=CC=CO4

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCCC)O)C(=O)C(=O)N2CC4=CC=CO4

Origin of Product

United States

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